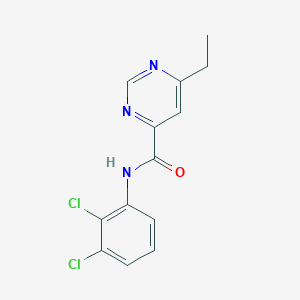![molecular formula C19H28N6O2 B12237302 N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine](/img/structure/B12237302.png)
N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the pyrimidine ring. Common reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,5-dimethyl-N-(1-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)pyrimidin-2-amine: This compound is unique due to its specific substitution pattern and the presence of the oxadiazole ring.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents can be compared to highlight the unique properties of this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N6O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H28N6O2/c1-14-10-20-19(21-11-14)24(2)16-4-3-7-25(12-16)13-17-22-18(27-23-17)15-5-8-26-9-6-15/h10-11,15-16H,3-9,12-13H2,1-2H3 |
InChI Key |
WOWGLUUGDPAUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=NOC(=N3)C4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2,4-dimethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237228.png)
![6-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12237230.png)
![3-Tert-butyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237234.png)
![1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B12237235.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B12237241.png)

![1-methyl-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B12237253.png)
![5-Fluoro-2-{[2-(pyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237258.png)
![3-methoxy-N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237262.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B12237273.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B12237277.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(ethanesulfonyl)piperidine](/img/structure/B12237294.png)
![4-Cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237296.png)
